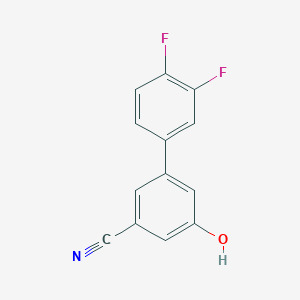

3-Cyano-5-(3,4-difluorophenyl)phenol

Beschreibung

3-Cyano-5-(3,4-difluorophenyl)phenol is a fluorinated aromatic compound featuring a phenol core substituted with a cyano group at the 3-position and a 3,4-difluorophenyl moiety at the 5-position.

Eigenschaften

IUPAC Name |

3-(3,4-difluorophenyl)-5-hydroxybenzonitrile | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H7F2NO/c14-12-2-1-9(6-13(12)15)10-3-8(7-16)4-11(17)5-10/h1-6,17H | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

PKTBBGXLCFPFAP-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=C(C=C1C2=CC(=CC(=C2)C#N)O)F)F | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H7F2NO | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID30684731 | |

| Record name | 3',4'-Difluoro-5-hydroxy[1,1'-biphenyl]-3-carbonitrile | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30684731 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

231.20 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1261924-12-2 | |

| Record name | 3',4'-Difluoro-5-hydroxy[1,1'-biphenyl]-3-carbonitrile | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30684731 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of 3-Cyano-5-(3,4-difluorophenyl)phenol typically involves multi-step organic reactions. One common method is the Suzuki-Miyaura coupling reaction, which is a palladium-catalyzed cross-coupling reaction between an aryl halide and an organoboron compound . This reaction is known for its mild conditions and high functional group tolerance.

Industrial Production Methods

Industrial production of this compound may involve large-scale organic synthesis techniques, utilizing automated reactors and continuous flow systems to ensure high yield and purity. The specific conditions, such as temperature, pressure, and choice of solvents, are optimized to maximize efficiency and minimize by-products.

Analyse Chemischer Reaktionen

Types of Reactions

3-Cyano-5-(3,4-difluorophenyl)phenol can undergo various chemical reactions, including:

Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen, often using oxidizing agents like potassium permanganate or chromium trioxide.

Reduction: This reaction involves the addition of hydrogen or the removal of oxygen, typically using reducing agents such as lithium aluminum hydride or sodium borohydride.

Substitution: This reaction involves the replacement of one functional group with another, often using nucleophiles or electrophiles under specific conditions.

Common Reagents and Conditions

Oxidation: Potassium permanganate (KMnO₄) in acidic or basic medium.

Reduction: Lithium aluminum hydride (LiAlH₄) in dry ether.

Substitution: Nucleophiles like sodium methoxide (NaOCH₃) in methanol.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield quinones, while reduction may produce alcohols or amines.

Wissenschaftliche Forschungsanwendungen

3-Cyano-5-(3,4-difluorophenyl)phenol has a wide range of applications in scientific research:

Chemistry: Used as a building block for the synthesis of more complex organic molecules.

Biology: Investigated for its potential biological activities, such as antimicrobial or anticancer properties.

Medicine: Explored for its potential use in drug development and pharmaceutical formulations.

Industry: Utilized in the production of specialty chemicals and materials with specific properties.

Wirkmechanismus

The mechanism by which 3-Cyano-5-(3,4-difluorophenyl)phenol exerts its effects involves interactions with specific molecular targets and pathways. For instance, it may inhibit certain enzymes or receptors, leading to changes in cellular processes. The exact mechanism can vary depending on the specific application and context.

Vergleich Mit ähnlichen Verbindungen

Key Identifiers:

- Molecular Formula: C₁₃H₇F₂NO (inferred from for the 2,6-difluoro isomer)

- Functional Groups: Phenol (–OH), cyano (–CN), 3,4-difluorophenyl.

Comparison with Structurally Similar Compounds

3-Cyano-5-(2,6-difluorophenyl)phenol (CAS 1261919-07-6)

- Structure : Differs in the fluorine substitution pattern (2,6- vs. 3,4-difluorophenyl).

- Molecular Formula: C₁₃H₇F₂NO (identical to the target compound) .

- Key Differences: Electronic Effects: The 2,6-difluoro substitution creates a sterically hindered and symmetric aromatic ring, reducing electronic conjugation compared to the 3,4-isomer. Acidity: The phenol –OH group’s acidity may vary due to differing inductive effects from fluorine positioning.

Difunisal (4-(2,4-Difluorophenyl)phenol Carboxylate)

- Structure: Contains a carboxylate group (–COOH) instead of cyano (–CN) and a 2,4-difluorophenyl group .

- Molecular Formula : C₁₃H₈F₂O₃.

- Key Differences: Solubility: The carboxylate group in difunisal improves water solubility, making it suitable for oral administration, whereas the cyano group in the target compound reduces polarity. Biological Activity: Difunisal is a nonsteroidal anti-inflammatory drug (NSAID) with proven analgesic and antipyretic properties.

3-(Difluoromethyl)-5-fluorophenol (CAS 1214333-96-6)

- Structure : Features a difluoromethyl (–CF₂H) group at the 3-position and a single fluorine at the 5-position .

- Molecular Formula : C₇H₅F₃O.

- Key Differences: Acidity: The –CF₂H group is strongly electron-withdrawing, increasing the phenol’s acidity (pKa ~8–9) compared to the target compound (estimated pKa ~10–11). Applications: Likely used as a building block in agrochemicals or pharmaceuticals, leveraging its enhanced stability under acidic conditions.

3-(3-Chloro-5-fluorophenyl)benzoic Acid

- Structure : Substituted with a chloro (–Cl) and fluorine (–F) on the aryl ring, with a carboxylic acid (–COOH) group .

- Molecular Formula : C₁₃H₈ClFO₂.

- Key Differences: Electronegativity: Chlorine’s higher electronegativity compared to cyano alters electronic distribution and reactivity. Biological Interactions: The carboxylic acid group enables ionic interactions with biological targets, unlike the cyano group’s dipole-based interactions.

Data Table: Comparative Analysis of Key Compounds

| Compound Name | Substituents | Molecular Formula | Molecular Weight (g/mol) | Key Properties | Potential Applications |

|---|---|---|---|---|---|

| 3-Cyano-5-(3,4-difluorophenyl)phenol | –CN, –OH, 3,4-F₂C₆H₃ | C₁₃H₇F₂NO | 231.20 (inferred) | High lipophilicity, moderate acidity | Pharmaceutical intermediates |

| 3-Cyano-5-(2,6-difluorophenyl)phenol | –CN, –OH, 2,6-F₂C₆H₃ | C₁₃H₇F₂NO | 231.20 | Symmetric structure, crystallinity | Material science, drug design |

| Difunisal | –COOH, –OH, 2,4-F₂C₆H₃ | C₁₃H₈F₂O₃ | 250.20 | High solubility, NSAID activity | Pain relief, anti-inflammatory |

| 3-(Difluoromethyl)-5-fluorophenol | –CF₂H, –OH, 5-F | C₇H₅F₃O | 162.11 | Strong acidity, metabolic stability | Agrochemicals, drug synthesis |

| 3-(3-Chloro-5-fluorophenyl)benzoic Acid | –Cl, –F, –COOH | C₁₃H₈ClFO₂ | 266.65 | Ionic interactions, moderate acidity | Enzyme inhibition, catalysis |

Research Findings and Implications

- Substituent Positioning : The 3,4-difluorophenyl group in the target compound likely enhances binding to hydrophobic pockets in biological targets, as seen in MCHR1 antagonists (e.g., FE@SNAP) .

- Functional Group Trade-offs : Replacing –COOH (difunisal) with –CN reduces solubility but may improve blood-brain barrier penetration.

- Synthetic Challenges: Fluorination and cyano introduction require precise conditions (e.g., Kolbe-Schmitt carboxylation for difunisal ), which may need adaptation for the target compound.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.